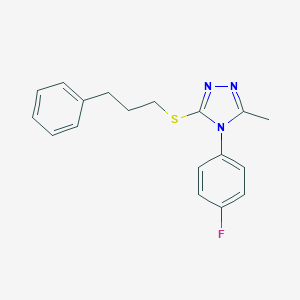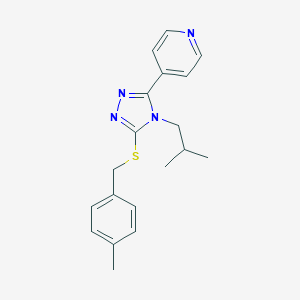![molecular formula C23H20FN3OS B425135 ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether](/img/structure/B425135.png)
ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether is a synthetic organic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with 4-ethoxyphenyl halides or sulfonates in the presence of a base such as potassium carbonate.
Attachment of the fluorobenzylsulfanyl group: This can be done by reacting the intermediate with 4-fluorobenzyl thiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 4-(4-methoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, while the fluorobenzylsulfanyl group contributes to its stability and reactivity.
Properties
Molecular Formula |
C23H20FN3OS |
|---|---|
Molecular Weight |
405.5g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C23H20FN3OS/c1-2-28-21-14-12-20(13-15-21)27-22(18-6-4-3-5-7-18)25-26-23(27)29-16-17-8-10-19(24)11-9-17/h3-15H,2,16H2,1H3 |
InChI Key |
LEWDKJVSXSTBTB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dimethylphenyl)-3-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B425052.png)
![ethyl {[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B425053.png)
![4-(4-chlorophenyl)-3-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B425055.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B425056.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenoxy)anilino]-2-propen-1-one](/img/structure/B425059.png)
![6-amino-8-(3,5-diiodo-2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425061.png)
![N-cyclohexyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B425064.png)

![3-[(4-chlorobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B425067.png)

![N-(4-bromophenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425071.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425073.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425074.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B425075.png)
